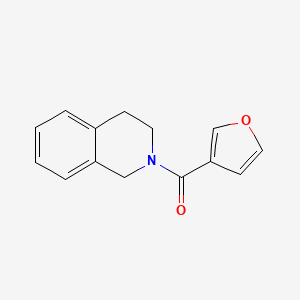

![molecular formula C17H15ClFNO3 B6574010 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797196-20-3](/img/structure/B6574010.png)

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure ofThis compound would likely involve a carbamate group (RR′NCOO−), which is a common feature in carbamic acids and their derivatives . The carbamate group is formed by the reaction of a carbamic acid with an alcohol .

Scientific Research Applications

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as the anti-inflammatory drug flurbiprofen. It has also been used in the synthesis of a variety of other compounds, including the anti-cancer drug lapatinib. In addition, the compound has been used in the synthesis of a variety of other compounds, including the anti-diabetic drug glimepiride.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of this compound could be related to its potential use in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler precursors .

Result of Action

In general, the result of its action could be the formation of new carbon–carbon bonds via the suzuki–miyaura coupling reaction , leading to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals or catalysts. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst .

Advantages and Limitations for Lab Experiments

The advantages of using [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide in laboratory experiments include its high solubility in many organic solvents and its availability in a variety of different forms. In addition, the compound is relatively inexpensive and can be easily synthesized from readily available starting materials.

However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound can be toxic if ingested or inhaled, and it can cause skin irritation if handled without proper protective equipment. In addition, the compound can be unstable in certain conditions, making it difficult to store for long periods of time.

Future Directions

Future research into the use of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide may include further investigation into its mechanisms of action and its potential side effects. In addition, further research into the compound's potential therapeutic applications and its potential uses in drug delivery systems may be of interest. Finally, further research into the compound's potential uses in the synthesis of other compounds may be of interest.

Synthesis Methods

The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzamide can be achieved through a two-step process. The first step involves the reaction of 4-methylphenylmagnesium bromide with [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluorobenzoyl chloride, resulting in the formation of the intermediate [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateluoro-N-(4-methylphenyl)benzoyl chloride. The second step involves the reaction of this intermediate with ammonia in the presence of a base, resulting in the formation of the desired product. This method has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug flurbiprofen.

properties

IUPAC Name |

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOCRGYTYBNARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573939.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)

![N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573963.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573968.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)

![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)

![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)

![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)